4-[N'-(3,4-Dimethoxy-benzylidene)-hydrazino]-furazan-3-ylamine
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Overview
Description
4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydrazinyl group linked to an oxadiazole ring, with a dimethoxyphenyl moiety attached via a methylene bridge. The presence of these functional groups endows the compound with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,2,5-OXADIAZOL-3-AMINE typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic agents to facilitate the formation of the hydrazone intermediate, which subsequently undergoes cyclization to form the oxadiazole ring. Common solvents used in this synthesis include ethanol, methanol, and acetic acid, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,2,5-OXADIAZOL-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions with agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone group to hydrazine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,2,5-OXADIAZOL-3-AMINE has been explored for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer, antibacterial, and antifungal properties, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,2,5-OXADIAZOL-3-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with biological molecules contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE: Shares a similar hydrazone linkage but with a benzothiazole ring instead of an oxadiazole ring.
2-{[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINYLIDENE}-4-OXO-1,3-THIAZOLIDIN-5-YL ACETIC ACID: Contains a thiazolidinone ring and exhibits similar biological activities.
Uniqueness
The uniqueness of 4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,2,5-OXADIAZOL-3-AMINE lies in its oxadiazole ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13N5O3 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
3-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C11H13N5O3/c1-17-8-4-3-7(5-9(8)18-2)6-13-14-11-10(12)15-19-16-11/h3-6H,1-2H3,(H2,12,15)(H,14,16)/b13-6+ |
InChI Key |
BXNHKHPZVOICLM-AWNIVKPZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NON=C2N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NON=C2N)OC |
Origin of Product |
United States |
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